
POLY(ARG, PRO, THR) HYDROCHLORIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Poly(arginine, proline, threonine) hydrochloride is a synthetic polypeptide composed of the amino acids arginine, proline, and threonine in a specific molar ratio. This compound is known for its versatility and is used in various scientific research applications, particularly in the fields of biochemistry and molecular biology. The molecular weight of poly(arginine, proline, threonine) hydrochloride typically ranges from 5,000 to 20,000 .
Preparation Methods
Synthetic Routes and Reaction Conditions
Poly(arginine, proline, threonine) hydrochloride is synthesized through a process known as solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis begins with the attachment of the first amino acid to the resin, followed by the removal of the protecting group and the addition of the next amino acid. This cycle is repeated until the desired peptide sequence is obtained. The final product is then cleaved from the resin and purified .
Industrial Production Methods
In an industrial setting, the production of poly(arginine, proline, threonine) hydrochloride involves large-scale SPPS using automated peptide synthesizers. These machines can handle multiple peptide synthesis reactions simultaneously, increasing efficiency and yield. The synthesized peptides are then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Poly(arginine, proline, threonine) hydrochloride can undergo various chemical reactions, including:
Oxidation: The threonine residues in the polypeptide can be oxidized to form threonine-derived aldehydes or ketones.
Reduction: The arginine residues can be reduced to form ornithine residues.
Substitution: The proline residues can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Threonine-derived aldehydes or ketones.
Reduction: Ornithine residues.
Substitution: Various substituted proline derivatives.
Scientific Research Applications
Poly(arginine, proline, threonine) hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying peptide synthesis and peptide-based reactions.
Biology: Employed in the study of protein-protein interactions and protein folding.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of biomaterials and as a stabilizing agent for proteins and enzymes.
Mechanism of Action
The mechanism of action of poly(arginine, proline, threonine) hydrochloride involves its interaction with various molecular targets and pathways. The arginine residues in the polypeptide can interact with negatively charged molecules, such as nucleic acids and phospholipids, through electrostatic interactions. The proline residues can induce conformational changes in proteins, affecting their structure and function. The threonine residues can participate in hydrogen bonding and other non-covalent interactions, stabilizing the overall structure of the polypeptide .
Comparison with Similar Compounds
Similar Compounds
- Poly-L-arginine hydrochloride
- Poly-L-proline hydrochloride
- Poly-L-threonine hydrochloride
- Poly-L-lysine hydrochloride
Uniqueness
Poly(arginine, proline, threonine) hydrochloride is unique due to its specific combination of amino acids, which imparts distinct physicochemical properties and biological activities. The presence of arginine, proline, and threonine in a specific molar ratio allows for unique interactions with biological molecules and enhances its versatility in various applications .
Properties
CAS No. |
133552-00-8 |
---|---|
Molecular Formula |
(C6H12N4O)n+H2O |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.